molecular formula C20H16BrN5OS B12452310 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12452310
M. Wt: 454.3 g/mol
InChI Key: YJPVYWWNNFKJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative with a complex heterocyclic scaffold. Its structure integrates a 1,3-thiazole ring substituted with a 4-bromophenyl group and a hydrazinylidene moiety linked to a 3-methylphenyl group. Pyrazolone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties. The (4Z) configuration and substituent positioning (e.g., bromine, methyl groups) are critical for its stability and interaction with biological targets .

Properties

Molecular Formula

C20H16BrN5OS

Molecular Weight

454.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-methylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5OS/c1-12-4-3-5-16(10-12)23-24-18-13(2)25-26(19(18)27)20-22-17(11-28-20)14-6-8-15(21)9-7-14/h3-11,25H,1-2H3

InChI Key

YJPVYWWNNFKJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Step 1: Thiazole Ring Formation

4-(4-Bromophenyl)-1,3-thiazol-2-amine is synthesized via cyclization of p-bromoacetophenone and thiourea. Iodine catalyzes the reaction in ethanol, yielding the thiazole intermediate (Intermediate A) .

Reagent/Condition Purpose Yield Reference
p-Bromoacetophenone Thiazole precursor 85%
Thiourea Sulfur and nitrogen source
I₂ (catalyst) Cyclization catalyst

Step 2: Pyrazole Synthesis

Ethyl 2,4-dioxo-4-arylbutanoate derivatives (e.g., Intermediate B ) react with phenylhydrazine to form pyrazole carboxylates. Subsequent reduction with LiAlH₄ generates pyrazolyl methanols, which are oxidized to aldehydes (Intermediate C ) using 2-iodoxybenzoic acid (IBX).

Step Reagents/Conditions Product Yield Reference
Pyrazole formation Phenylhydrazine, EtOH Pyrazole carboxylate 80%
Reduction LiAlH₄, THF Pyrazolyl methanol 78%
Oxidation IBX, DMSO, 0°C–RT Pyrazole aldehyde 85%

Step 3: Hydrazone Formation

Intermediate C undergoes condensation with 2-(3-methylphenyl)hydrazine. Microwave irradiation (150 W, 7 min) in DMF accelerates the reaction, forming the hydrazone linkage (Final Product ) with improved yields.

Method Conditions Yield Reference
Conventional Reflux in DMF, 4 h 70%
Microwave-assisted 150 W, DMF, 7 min 85%

Alternative Route Using Vilsmeier-Haack Reaction

A divergent approach employs the Vilsmeier-Haack reaction to form pyrazol-3-ylthiazoles. 2-Aminothiazoles react with POCl₃ and DMF to generate intermediates, which undergo cyclization with hydrazine derivatives.

Step Reagents/Conditions Product Yield Reference
Vilsmeier reaction POCl₃, DMF, 0°C–RT Pyrazole-thiazole 76%
Hydrazone coupling Hydrazine, EtOH, reflux Final product 70%

Optimization Strategies

Microwave vs. Conventional Methods

Microwave irradiation reduces reaction times while maintaining or enhancing yields. For example, hydrazone formation completes in 7 minutes under microwave conditions versus 4 hours conventionally.

Parameter Conventional Method Microwave Method
Time 4 h 7 min
Temperature 100°C 150 W (equivalent)
Yield 70% 85%

Catalyst and Solvent Selection

Iodine (Step 1) and IBX (Step 2) are critical catalysts. DMF and ethanol serve as polar aprotic solvents, enhancing reaction efficiency.

Key Reaction Parameters

The table below summarizes critical parameters for reproducibility:

Step Solvent Temperature Catalyst Time Yield
Thiazole cyclization EtOH RT I₂ 2 h 85%
Pyrazole aldehyde DMSO 0°C–RT IBX 1 h 85%
Hydrazone coupling DMF 150 W 7 min 85%

Mechanistic Insights

The hydrazone formation proceeds via nucleophilic attack by hydrazine on the pyrazole aldehyde, forming a Schiff base. Microwave irradiation facilitates rapid heating, driving the reaction to completion.

Challenges and Solutions

  • Low Yields in Conventional Methods : Addressed by microwave irradiation and solvent optimization (e.g., DMF vs. ethanol).
  • Stereocontrol : The (4Z)-configuration is achieved via controlled reaction conditions, though explicit stereochemical studies are limited in literature.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 4-bromophenyl (thiazole), 3-methylphenyl (hydrazinylidene), methyl (C5) N/A N/A Enhanced π-π stacking due to bromine; planar conformation except for perpendicular 3-methylphenyl
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) Heptafluoropropyl (C5), 4-methylphenyl (hydrazinylidene) 132–133 75 High lipophilicity from fluorinated chains; moderate yield
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) Methyl (C5), 4-methylphenyl (hydrazinylidene) 137–138 63 Lower steric hindrance; higher planarity than fluorinated analogs
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl (thiazole), fluorophenyl (triazole) N/A High Isostructural with triclinic packing; perpendicular fluorophenyl group disrupts planarity
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Chlorophenyl (amino), trifluoromethyl (C5) N/A N/A Strong electron-withdrawing CF3 group; enhanced metabolic stability

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Bromine (target compound) and trifluoromethyl improve oxidative stability and π-acceptor capacity, favoring interactions with hydrophobic enzyme pockets.
  • Fluorinated Chains : Compounds like 7b exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Planarity vs. Steric Hindrance : The 3-methylphenyl group in the target compound introduces mild steric hindrance, whereas fluorophenyl groups in 4 disrupt planarity, affecting crystallinity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to 7b and 9b , involving hydrazone formation via condensation of pyrazolone precursors with arylhydrazines. Yields for analogs range from 63% to 95%, influenced by substituent bulkiness.

Biological Relevance: Polyfluoroalkyl-substituted pyrazolones (e.g., 7b, 8a) show promise in targeting lipid-rich environments (e.g., cancer cell membranes).

Research Findings

Crystallographic Insights :

  • Isostructural analogs like 4 and 5 crystallize in triclinic systems with two independent molecules per asymmetric unit. The target compound’s bromophenyl-thiazole moiety likely adopts similar packing, with deviations due to the larger van der Waals radius of Br vs. F or Cl .

Spectroscopic Characterization :

  • NMR studies of 7b and 9b confirm the (4Z) configuration via characteristic hydrazinylidene proton shifts (δ 12–14 ppm in 1H NMR). The target compound’s 3-methylphenyl group would deshield adjacent protons, as seen in 9b .

Biological Activity

The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C19H16BrN7O2S
  • Molecular Weight : 486.34 g/mol

Antimicrobial Activity

Research indicates that compounds with a thiazole moiety often exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances electron density, which may contribute to increased antibacterial activity. In a comparative study, compounds similar to this structure demonstrated improved efficacy against various bacterial strains compared to their non-brominated counterparts .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated a dose-dependent inhibition of cancer cell growth, attributed to the induction of apoptosis and modulation of cell cycle progression .

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro. This activity is particularly relevant in the context of chronic inflammatory diseases .

  • Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA : Some studies indicate that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signal Pathways : The compound might influence various signaling pathways associated with inflammation and cell survival.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntibacterialIncreased activity against Gram-positive bacteria compared to analogs
AnticancerInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via multi-step protocols involving thiazole and pyrazole intermediates. For example:

  • Step 1 : Formation of hydrazinylidene intermediates by reacting 3-methylphenylhydrazine with carbonyl precursors under acidic conditions .
  • Step 2 : Cyclization with bromophenyl-thiazole derivatives in ethanol under reflux (65–80°C, 4–6 hours) .
  • Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) to achieve >95% purity . Yields vary (22–86%) depending on substituent reactivity and solvent polarity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration at the hydrazinylidene moiety) and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : Confirms regiochemistry (e.g., ¹H NMR δ 2.3 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Identifies carbonyl stretches (~1720 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Antifungal activity : Evaluated via broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values: 4–32 µg/mL) .
  • Cytotoxicity : Tested on human cancer cell lines (e.g., MCF-7) using MTT assays (IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Thiazole substitution : The 4-bromophenyl group enhances antifungal potency by increasing lipophilicity (logP ~3.5) .
  • Hydrazinylidene moiety : The 3-methylphenyl group optimizes π-π stacking with fungal enzyme active sites (e.g., CYP51) .
  • Pyrazol-3-one core : Essential for hydrogen bonding with target proteins (e.g., carbonic anhydrase II) .

Q. How can computational methods guide its optimization?

  • Molecular docking : Predicts binding modes with human carbonic anhydrase II (PDB: 3KS3) and fungal lanosterol 14α-demethylase .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrophobic aryl groups, hydrogen bond acceptors) for antifungal activity .

Q. What contradictions exist in reported bioactivity data, and how are they resolved?

  • Discrepancy : Some studies report IC₅₀ values for cancer cells varying by >10-fold.
  • Resolution : Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardization using CLSI guidelines improves reproducibility .

Methodological Considerations

Q. How is purity assessed, and what are common impurities?

  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30), UV detection at 254 nm. Purity >95% is required for biological testing .
  • Common impurities : Unreacted hydrazine intermediates (retention time ~3.2 minutes) or oxidation byproducts (e.g., pyrazole N-oxides) .

Q. What safety profiling is recommended before in vivo studies?

  • Ames test : Evaluates mutagenicity using Salmonella typhimurium TA98 and TA100 strains (≥90% viability at 1 mg/mL indicates low risk) .
  • hERG assay : Measures potassium channel inhibition (IC₅₀ >10 µM preferred) to avoid cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.